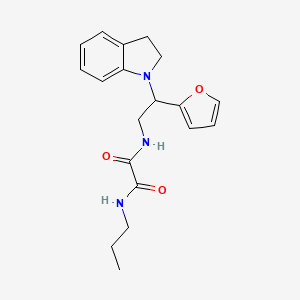

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide, also known as FIPI, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. FIPI is a phospholipase D (PLD) inhibitor, which means it targets the enzyme responsible for the hydrolysis of phosphatidylcholine to produce phosphatidic acid.

Applications De Recherche Scientifique

Crystal Structure and Molecular Docking Studies

The compound's crystal structure was determined using various spectroscopic methods and single crystal X-ray diffraction, revealing a two-dimensional layered structure formed diastereoselectively via 1,3-dipolar cycloaddition reaction. Molecular docking studies evaluated its potential anti-mycobacterial, anti-microbial, and anti-cancer activities, showing good activity against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer protein (Nishtala & Basavoju, 2018).

Synthesis and Reactivity

Research demonstrates various synthesis pathways and properties of derivatives containing the furan-2-yl moiety. These derivatives undergo diverse chemical reactions, showcasing their reactivity and potential utility in various chemical domains. Notably, compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline and 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been synthesized and studied, illustrating the broad reactivity and applicability of furan-2-yl compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017), (Aleksandrov & El’chaninov, 2017).

Anticancer Activities

Several studies have been conducted on derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide, showing significant anticancer activities. Notably, a series of derivatives targeting the epidemal growth factor receptor (EGFR) exhibited potent anticancer activities, highlighting the potential of these compounds as anticancer agents. These studies shed light on the novel indole scaffold's potential to investigate new anticancer agents targeting the EGFR (Lan et al., 2017), (Zhang et al., 2017).

Corrosion Inhibition

Research highlights the synthesis of a corrosion inhibitor from biomass platform molecules, showcasing good anti-corrosion performance for carbon steel in a 1 M HCl medium. The study emphasizes the compound's spontaneous adsorption on the steel surface and investigates the corrosion inhibition mechanism through various methodologies, including quantum chemical calculations and molecular dynamics simulations (Chen et al., 2021).

Propriétés

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h3-8,12,16H,2,9-11,13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDIDSAMDQKCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2630427.png)

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)